Aciles CoAs
Acyl CoA, or Acyl-Coenzyme A, is a key molecule in lipid metabolism and energy production within cells. It plays a critical role as an activated form of fatty acids. In the cell, acyl groups are attached to coenzyme A (CoA), forming Acyl-CoA. This process requires ATP and serves as the starting point for various metabolic pathways.
Acyl CoAs are involved in several important biological processes such as beta-oxidation, where they are broken down into smaller units for energy production; ketogenesis, where fatty acids are converted to ketone bodies; and biosynthesis of cholesterol, phospholipids, and other lipids. They also serve as essential substrates in signaling pathways that regulate cellular functions.
In research settings, Acyl-CoA is widely used as a standard reference for studying lipid metabolism and related diseases. Its accurate quantification can provide valuable insights into metabolic disorders such as diabetes, obesity, and cardiovascular disease.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Coenzyme A, S-(1-hydrogen 2-hydroxybutanedioate) | 2043-93-8 | C25H40N7O20P3S |
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Coenzyme A, S-tetracosanoate | 24305-30-4 | C45H82N7O17P3S |
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Coenzyme A, S-(9Z)-9-octadecenoate | 1716-06-9 | C39H68N7O17P3S |
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Coenzyme A, S-(3-oxobutanoate) | 1420-36-6 | C25H40N7O18P3S |
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HMG-CoA | 1553-55-5 | C27H44N7O20P3S |
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Coenzyme A, S-[(αS)-α-methyl-4-(2-methylpropyl)benzeneacetate] | 135027-64-4 | C34H52N7O17P3S |
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Coenzyme A, S-[1-hydrogen 2-hydroxypentanedioate], (R)- (9CI) | 137374-53-9 | C26H42N7O20P3S |
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Coenzyme A, S-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate | 17046-56-9 | C41H66N7O17P3S |
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Myristoyl coenzyme A | 3130-72-1 | C35H62N7O17P3S |
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Coenzyme A, S-(2-fluoroacetate) | 485-13-2 | C23H37FN7O17P3S |
Literatura relevante
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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